N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. The triazolo[4,3-b]pyridazine scaffold is known for its ability to inhibit various cancer cell lines. Research indicates that derivatives of this scaffold can interfere with cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for developing new anticancer drugs.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Studies have demonstrated that triazolo[4,3-b]pyridazine derivatives can effectively inhibit the growth of various bacterial and fungal strains . This property is crucial for developing new antibiotics, especially in the face of rising antimicrobial resistance.
Antiviral Applications
Research has also explored the antiviral potential of this compound. The triazolo[4,3-b]pyridazine core has been found to possess activity against several viruses, including those responsible for influenza and other viral infections . This makes it a valuable lead compound for antiviral drug development.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide has been investigated for its ability to inhibit specific enzymes. For instance, it has shown inhibitory activity against enzymes like carbonic anhydrase and cholinesterase . This property is useful in the development of drugs for conditions like glaucoma and Alzheimer’s disease.
Antioxidant Activity
The compound also exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress . This application is important for preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Analgesic Potential
Research has indicated that this compound may have analgesic effects. It can modulate pain pathways and reduce pain perception in various models . This makes it a potential candidate for developing new pain relief medications.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It can protect neurons from damage and support neuronal survival . This application is particularly relevant for treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mechanism of Action
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the c-Met and VEGFR-2 proteins, thereby inhibiting their kinase activities . This inhibition prevents the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that they regulate, leading to a decrease in cell proliferation and survival . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-17-8-5-15(13-18(17)31-2)22(29)24-11-12-32-20-10-9-19-25-26-21(28(19)27-20)14-3-6-16(23)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHTIUDHKIBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide |
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